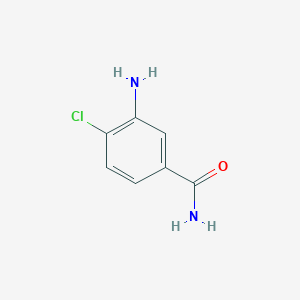

3-Amino-4-chlorobenzamide

Description

Significance in Organic Synthesis and Medicinal Chemistry

3-Amino-4-chlorobenzamide holds considerable significance as a versatile building block and intermediate in both organic synthesis and medicinal chemistry. guidechem.com Its unique chemical structure and reactivity make it a valuable precursor for creating a wide array of more complex molecules. guidechem.com In the field of organic synthesis, it is frequently used as a starting material for producing dyes, pigments, and other organic compounds. dyestuffscn.comgoogle.com For instance, it is a key intermediate in the synthesis of C.I. Pigment Yellow 93. google.com

The compound's importance extends significantly into medicinal chemistry, where it functions as a foundational scaffold for the synthesis of various biologically active compounds and pharmaceutical intermediates. guidechem.com Researchers have identified that this compound and its derivatives exhibit potential antimicrobial and antitumor activities, making them valuable candidates for drug discovery and development programs. guidechem.com The presence of the amino and chloro functional groups allows for a variety of chemical modifications, enabling the creation of diverse molecular libraries for screening against biological targets. vulcanchem.com

Historical Context of Research on Benzamide (B126) Derivatives

The broader class of compounds known as benzamide derivatives, to which this compound belongs, has a rich history in chemical and pharmaceutical research. ontosight.airesearchgate.net Benzamides are recognized as a class of organic compounds extensively studied for their potential applications in pharmaceuticals and medicinal chemistry. ontosight.ai Historically, these scaffolds have been identified as crucial substructures in a significant portion of active pharmaceutical ingredients, with some estimates suggesting that 25% of such ingredients contain an amide scaffold. researchgate.net

Research into benzamide derivatives has explored their potential in numerous biological contexts, including neuropharmacology and oncology. ontosight.ai Many have been investigated for their ability to modulate dopamine (B1211576) receptors or inhibit specific enzymes involved in disease pathways. ontosight.aikoreascience.kr This has led to the development of benzamides as therapeutic agents. Furthermore, the benzamide framework has been reported to possess a wide range of pharmacological activities, including antitumor, histone deacetylase (HDAC) inhibition, and glucokinase activation properties. researchgate.net The versatility and broad bioactivity of the benzamide scaffold have cemented its importance as a privileged structure in the history of medicinal chemistry.

Current Research Landscape and Emerging Trends

The current research landscape for this compound and its derivatives remains active, driven by its established utility and potential for new applications. archivemarketresearch.com The demand for this compound is largely propelled by its ongoing use in the pharmaceutical and agrochemical sectors. guidechem.com In pharmaceuticals, it continues to serve as a crucial building block for the synthesis of new drug candidates. guidechem.com

An emerging trend in the field is the increased investment in research and development to explore new applications and novel derivatives of this compound. archivemarketresearch.com Researchers are focused on leveraging its core structure to design compounds with enhanced or novel biological activities. This includes the synthesis of derivatives with modified functional groups to optimize properties like metabolic stability, target binding affinity, and bioavailability. vulcanchem.com For example, the synthesis of N-substituted derivatives like 3-amino-4-chloro-N-isobutylbenzamide is being explored to study how modifications to the amide group influence biological interactions. vulcanchem.com This ongoing research is expected to further expand the compound's role in the development of new medicines and functional materials.

Interactive Table 2: Research Applications of this compound

This table outlines the primary areas of application for this compound in scientific research and industry.

| Application Area | Description | Source |

|---|---|---|

| Pharmaceutical Synthesis | Used as a building block or intermediate for biologically active compounds and pharmaceutical drugs. | guidechem.com |

| Agrochemical Synthesis | Serves as an intermediate in the creation of agrochemical products. | guidechem.com |

| Dye & Pigment Industry | Used as a precursor for manufacturing organic pigments and dyes, such as C.I. Pigment Yellow 93. | dyestuffscn.comgoogle.com |

| Drug Discovery | Derivatives are studied for potential antitumor and antimicrobial activities. | guidechem.com |

| Chemical Research | A versatile starting material for creating a wide range of novel organic molecules. | archivemarketresearch.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMDKGRWJVOUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066517 | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19694-10-1 | |

| Record name | 3-Amino-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19694-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 4 Chlorobenzamide and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 3-amino-4-chlorobenzamide and its derivatives often involves multi-step processes that include condensation reactions, amination, and halogenation. google.com

Condensation Reactions in Benzamide (B126) Synthesis

Condensation reactions are fundamental to the formation of the amide bond in benzamide synthesis. ontosight.ai A common method involves the reaction of a benzoic acid derivative with an amine. ontosight.ai For instance, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, a derivative of this compound, starts with 3-nitro-4-chlorobenzoic acid. google.com This starting material is reacted with 3-chloro-2-methylaniline (B42847) in the presence of a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and a condensation activator such as 1-hydroxybenzotriazole (B26582) (HOBt). google.com The reaction proceeds through an unstable addition product that is converted to a more stable ester, which then reacts with the aniline (B41778) derivative. google.com

Another established route involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For example, 3-nitro-4-chlorobenzoic acid can be reacted with a chlorinating agent like thionyl chloride to form 3-nitro-4-chlorobenzoyl chloride. This acyl chloride is then reacted with an appropriate amine to form the corresponding benzamide derivative.

The table below summarizes a selection of established condensation reactions for benzamide synthesis.

| Starting Material 1 | Starting Material 2 | Reagents/Catalysts | Product | Key Features |

| 3-Nitro-4-chlorobenzoic acid | 3-Chloro-2-methylaniline | N,N'-diisopropylcarbodiimide, 1-hydroxybenzotriazole | 3-Nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | High yield (≥95%), simplified procedure. google.com |

| Benzoic acid derivatives | Amines | Diatomite earth@IL/ZrCl4, Ultrasonic irradiation | Benzamide derivatives | Green, rapid, and mild conditions. researchgate.net |

| Benzamide | Glyoxal | Acid catalyst (e.g., HCl) | N,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide and other products | Explores complex condensation pathways. researchgate.netmdpi.comnih.gov |

Amination and Halogenation Strategies

Amination and halogenation are crucial steps in introducing the amino and chloro functionalities onto the benzene (B151609) ring. A prevalent strategy for amination is the reduction of a nitro group. In the synthesis of this compound derivatives, a nitro-substituted precursor, such as 3-nitro-4-chlorobenzamide, is often synthesized first. The nitro group is then reduced to an amino group using various reducing agents. google.com A common method involves the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride in methanol (B129727), under reflux conditions. chemicalbook.com Another reducing system is zinc and sodium hydroxide. google.com

Halogenation, the introduction of a chlorine atom, is typically achieved through electrophilic aromatic substitution on a suitable precursor. For example, chlorination can be performed using chlorine gas with a Lewis acid catalyst like ferric chloride (FeCl₃). The position of halogenation is directed by the existing substituents on the benzene ring.

The following table outlines common amination and halogenation strategies.

| Reaction Type | Precursor | Reagents/Catalysts | Product | Key Features |

| Amination (Reduction) | N-(4-chlorophenyl)-3-nitrobenzamide | Iron powder, Ammonium chloride, Methanol | 3-Amino-N-(4-chlorophenyl)benzamide | Reflux for 7 hours, high yield (97%). chemicalbook.com |

| Amination (Reduction) | 3-Nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | Zinc, Sodium hydroxide | 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | Part of a multi-step synthesis. google.com |

| Halogenation (Chlorination) | Benzenethiol precursor | Cl₂/FeCl₃ | 4-chloro-substituted benzenethiol | Electrophilic aromatic substitution. |

Catalytic Approaches in Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of synthetic routes to benzamides. Both metal-based and non-metal catalysts have been employed. core.ac.uk For instance, Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) have been used as a reusable catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net This method offers a green and efficient pathway for benzamide synthesis. researchgate.net

Boronic acids, such as 3,4,5-trifluorophenylboronic acid, have been utilized as catalysts for the amidation of carboxylic acids. core.ac.uk These reactions typically require high temperatures and the removal of water to proceed efficiently. core.ac.uk More recently, cobalt(III) catalysis has been explored for the [4+2] annulation of N-chlorobenzamides with maleimides, demonstrating the utility of N-Cl bonds as internal oxidants in these transformations. researchgate.net

Novel Synthetic Approaches and Method Development

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles, microwave-assisted synthesis, and flow chemistry in the context of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of benzamides, this includes the use of greener solvents, catalysts, and energy sources. researchgate.netmdpi.com An example is the use of a water extract of pomelo peel ash (WEPPA) as a reaction medium for the hydrolysis of nitriles to amides, which avoids the need for external transition metals, bases, or organic solvents. mdpi.com This method has been successfully applied to the synthesis of 2-amino-4-chlorobenzamide (B1281268) with a 91% yield. mdpi.com

The use of recyclable catalysts, such as the aforementioned diatomite earth@IL/ZrCl₄, also aligns with green chemistry principles by minimizing waste. researchgate.net Furthermore, there is a general trend towards developing manufacturing processes that are more environmentally friendly. archivemarketresearch.com

Microwave-Assisted and Flow Chemistry Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolinones, which are derivatives of benzamides. mdpi.comnih.govresearchgate.net For example, a tandem microwave-assisted green process has been developed for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from substituted anthranilic acids. mdpi.comresearchgate.net The synthesis of acyclic imides from nitriles and carboxylic anhydrides has also been achieved efficiently using microwave irradiation in the presence of a catalyst like p-toluenesulfonic acid (PTSA). dergipark.org.tr The hydrolysis of nitriles, including 3-chlorobenzonitrile, to the corresponding amides can also be effectively carried out using microwave heating. sci-hub.st

Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better process control, and potential for automation. rsc.orgamidetech.com The continuous-flow synthesis of 3-amino-4-amidoximinofurazan, a related energetic material precursor, has been developed to overcome the safety risks associated with batch production. rsc.org This approach significantly reduces reaction times and improves safety by minimizing the volume of reactive materials at any given time. rsc.org While specific applications to this compound are not extensively documented, the principles of flow chemistry are applicable to its synthesis and that of its derivatives, offering a promising avenue for safer and more efficient large-scale production.

The table below highlights some novel synthetic approaches.

| Methodology | Precursor(s) | Reagents/Conditions | Product | Key Advantages |

| Green Chemistry | 2-Amino-4-chlorobenzonitrile | Water extract of pomelo peel ash (WEPPA) | 2-Amino-4-chlorobenzamide | Eco-friendly, avoids organic solvents and external bases. mdpi.com |

| Microwave-Assisted | Substituted anthranilic acid, Acetic anhydride, Hydrazine monohydrate | Microwave irradiation (250 W) | 3-Amino-2-methyl-quinazolin-4(3H)-ones | Rapid, efficient, green process. mdpi.comresearchgate.net |

| Microwave-Assisted | 3-Chlorobenzonitrile | 21.6 M KOH, Toluene, Microwave (40 W) | 3-Chlorobenzamide (B146230) | Selective formation of the amide over the carboxylic acid. sci-hub.st |

| Flow Chemistry | Not specified for this compound | Automated synthesis platforms | Peptide chains | Rapid, high-fidelity, automated. amidetech.com |

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound is a key area of research aimed at developing new compounds with tailored properties. These synthetic efforts typically focus on modifying the core structure to influence its chemical characteristics and biological interactions. The presence of three key features—the aromatic ring, the amino group, and the carboxamide group—offers multiple sites for chemical derivatization. General strategies often begin with a precursor molecule, such as 3-nitro-4-chlorobenzoic acid, which is then subjected to a series of reactions to introduce the desired functional groups. google.com

A common synthetic pathway involves the initial coupling of the carboxylic acid with a desired amine, followed by the reduction of the nitro group to an amine. For instance, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide starts with 3-nitro-4-chlorobenzoic acid. google.com This starting material is activated and then reacted with an aniline derivative to form the corresponding N-substituted nitro-benzamide. The final step is the reduction of the nitro group to yield the this compound analog. google.com

Structural modification of this compound primarily targets the amino and amide functionalities to generate a diverse library of analogs. These modifications are crucial for exploring structure-activity relationships (SAR).

One primary strategy involves the acylation of the 3-amino group . This is a robust method to introduce a variety of substituents. The reaction typically involves treating the parent aniline derivative with an acyl chloride in the presence of a base, such as triethylamine (B128534) (NEt₃). acs.org This approach allows for the synthesis of a wide range of N-acyl derivatives, where the properties of the final compound can be fine-tuned by varying the acyl group. acs.org For example, different aryl and alkyl acyl chlorides can be used to append new moieties to the core structure.

Modification of the amide group is also a common strategy. The amide nitrogen can be substituted with various alkyl or aryl groups. A patented method describes the synthesis of N-substituted derivatives by condensing 3-nitro-4-chlorobenzoic acid with a primary or secondary amine, followed by reduction of the nitro group. google.com This process, using condensing agents like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (HOBt), allows for the creation of a diverse set of N-aryl and N-alkyl analogs. google.com The reaction of 2-aminobenzamides with orthoesters can also lead to the formation of complex heterocyclic systems like quinazolin-4(3H)-ones, representing a more profound structural modification. nih.gov

The table below summarizes key strategies for structural modification.

Table 1: Strategies for Structural Modification of this compound

| Modification Site | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 3-Amino Group | Acylation | Acyl Chlorides, NEt₃ | Acylamino (Amide) | acs.org |

| 3-Amino Group | Ureido Formation | Aryl Isocyanates | Ureido (Urea) | acs.org |

| Amide Nitrogen | N-Arylation | 3-nitro-4-chlorobenzoic acid, Arylamine, Condensing Agent (DIC, HOBt), then Reduction | N-Aryl Benzamide | google.com |

| Core Structure | Cyclization | Orthoesters, Acetic Acid (on related 2-aminobenzamides) | Quinazolin-4(3H)-one | nih.gov |

Derivatization of this compound is a critical step in the optimization of its biological activity. By systematically altering its structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.

A study on related benzoxaphosphepine 2-oxides demonstrated how derivatization of an aniline precursor can significantly impact biological activity. acs.org The introduction of various acylamino and ureido groups led to compounds with potent inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms IX and XII. For example, converting the parent amine into acylamino derivatives resulted in compounds with inhibitory activities comparable to standard reference drugs. acs.org The nature of the substituent on the acyl or ureido group was found to be crucial; derivatives bearing methoxy (B1213986) and fluoro substituents at the 4-position of a phenyl ring showed excellent inhibition. acs.org Conversely, a 4-chlorobenzamide (B146232) derivative in that series displayed poor inhibition for CA IX, highlighting the sensitivity of the biological activity to the specific structural modifications. acs.org

The general method for creating amide derivatives involves reacting the amino group of a synthon with acetyl chloride or various arylhydrazides. mdpi.com Microwave irradiation-assisted green synthesis has been employed for such transformations, offering an efficient route to these analogs. mdpi.commdpi.com The biological rationale behind these modifications is that altering the hydrogen-bonding capacity of the amine group by converting it into amides can modulate its interaction with biological targets. mdpi.com

The table below presents examples of how specific derivatizations on a related aniline scaffold affect inhibitory activity against carbonic anhydrase IX, illustrating the principle of enhancing biological activity through structural modification.

Table 2: Effect of Derivatization on Inhibitory Activity (Carbonic Anhydrase IX)

| Derivative Type | Substituent | Resulting Compound Class | Biological Activity Insight | Reference |

|---|---|---|---|---|

| Acylamino | 4-Bromobenzoyl | 4-Bromobenzamide derivative | Highly effective inhibitor | acs.org |

| Acylamino | 4-Iodobenzoyl | 4-Iodobenzamide derivative | Highly effective inhibitor | acs.org |

| Acylamino | 4-Chlorobenzoyl | 4-Chlorobenzamide derivative | Poorest inhibition in the series | acs.org |

| Ureido | 4-Methoxyphenyl | Phenylurea derivative | Excellent inhibition observed | acs.org |

| Ureido | 4-Fluorophenyl | Phenylurea derivative | Excellent inhibition observed | acs.org |

These findings underscore the importance of targeted derivatization. Even small changes, such as the type of halogen on a benzoyl substituent, can lead to significant differences in biological effect, guiding the design of more potent and selective therapeutic agents. acs.org

Sophisticated Analytical and Spectroscopic Characterization of 3 Amino 4 Chlorobenzamide

Advanced Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 3-Amino-4-chlorobenzamide, advanced techniques such as HPLC, UPLC, and GC-MS are invaluable for quality control and research.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of this compound. Reverse-phase (RP) HPLC methods are particularly well-suited for this compound. Method development typically involves optimizing the mobile phase composition, column type, and detection wavelength to achieve efficient separation from impurities and starting materials.

A common approach utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) for analysis. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. An acidic modifier like phosphoric acid is frequently added to the mobile phase to ensure sharp, symmetrical peaks by controlling the ionization state of the analyte. For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile buffers like formic acid are used in place of phosphoric acid.

Validation of the developed HPLC method is performed according to ICH guidelines to ensure its reliability. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness for the intended analytical application. chemicalbook.com

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Newcrom R1 or C18, 5 µm | |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid | |

| Detection | UV Spectrophotometry |

| Application | Purity assessment, preparative separation | |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures.

The methods developed for HPLC analysis of this compound are readily adaptable to UPLC systems. By employing columns with smaller particles (e.g., 3 µm or less), the separation efficiency is enhanced, allowing for quicker elution of the compound and its impurities without sacrificing resolution. This makes UPLC an ideal technique for high-throughput screening and rapid quality control checks in manufacturing environments. The use of UPLC coupled with mass spectrometry (UPLC-MS/MS) can provide even greater specificity and sensitivity for detecting trace-level impurities. guidechem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC is a suitable method for determining purity. thermofisher.com The GC-MS approach is particularly effective for impurity profiling, where it can detect and identify trace amounts of by-products or degradation products from the synthetic process.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column (e.g., a DB-5MS column). researchgate.net As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron impact) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like the NIST library) for positive identification of impurities. researchgate.net While specific impurity profiling studies for this compound are not extensively published, the technique is standard for related aromatic amines and amides. thermofisher.comspectrabase.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and the protons of the amino (-NH₂) and amide (-CONH₂) groups. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring current. The protons of the amino and amide groups appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Signal Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic | 7.0 - 7.5 | Multiplet | Aromatic CH protons |

| Amine | Variable | Broad Singlet | -NH₂ |

| Amide | Variable | Broad Singlet | -CONH₂ |

(Data is based on predicted values and the analysis of structurally similar compounds). guidechem.comchemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the amide group, the six carbons of the benzene ring, with those directly attached to the electronegative chlorine atom and the electron-donating amino group showing characteristic shifts. The carbonyl carbon is typically found significantly downfield (around 165-170 ppm) due to the strong deshielding effect of the attached oxygen atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | Carbonyl Carbon (C=O) |

| 115 - 150 | Aromatic Carbons (C-Cl, C-NH₂, C-H, C-C=O) |

(Data is based on predicted values). guidechem.com

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. wikipedia.org These techniques help to resolve spectral overlap that can occur in one-dimensional (1D) NMR spectra, which is particularly useful for complex molecules. libretexts.orgrsc.org

Commonly employed 2D NMR experiments for the structural elucidation of organic molecules include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the aromatic protons on the benzene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.org In the case of this compound, the HSQC spectrum would link each aromatic proton to its corresponding carbon atom in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and heteronuclei, typically over two to three bonds. unodc.org This is instrumental in piecing together the molecular framework by, for example, showing correlations from the amide protons to the carbonyl carbon and adjacent aromatic carbons.

While specific 2D NMR data for this compound is not extensively published in the provided search results, the application of these techniques to similar benzamide (B126) structures is well-documented. semanticscholar.org For instance, in the analysis of [(3-Chlorobenzamido)methyl]triethylammonium Chloride, 2D NMR techniques like COSY, HSQC, and HMBC were crucial for its structural characterization. semanticscholar.orgresearchgate.net

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and elucidating the molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not detailed in the provided search results, data for the related compound 3-chlorobenzamide (B146230) reveals key vibrational modes. For instance, N-H stretching vibrations are typically observed as pure modes. In the analysis of a related benzamide derivative, FT-IR-ATR spectroscopy identified N-H stretching vibrations and amide I and amide II bands. researchgate.net PubChem provides information that an ATR-IR spectrum for this compound is available, with the sample sourced from Aldrich. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3400 - 3250 |

| Amide (N-H) | Stretching | 3350 - 3180 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide N-H | Bending (Amide II) | 1640 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

Note: The exact positions of the peaks can be influenced by the sample's physical state and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide further structural information. For the related compound 3-chlorobenzamide, FT-Raman spectroscopy has been used to analyze its vibrational characteristics. The PubChem database indicates the availability of a Raman spectrum for this compound. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₇ClN₂O, with a molecular weight of approximately 170.60 g/mol . scbt.comepa.gov

In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is unique to the compound's structure. While a detailed fragmentation analysis for this compound is not available in the search results, studies on similar compounds, such as 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, show that fragmentation occurs in distinct patterns. researchgate.net For this compound, expected fragmentation could involve the loss of the amide group (CONH₂), the amino group (NH₂), or the chlorine atom. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. semanticscholar.org

Table 2: Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₇H₇ClN₂O]⁺ | 170/172 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M - NH₂]⁺ | [C₇H₅ClO]⁺ | 154/156 |

| [M - CONH₂]⁺ | [C₆H₅ClN]⁺ | 126/128 |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a pure organic compound. This analysis provides experimental confirmation of the empirical and molecular formula. For this compound (C₇H₇ClN₂O), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the synthesized compound. uobaghdad.edu.iq Such analyses are crucial in the characterization of newly synthesized compounds. researchgate.net

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 49.29 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.15 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.78 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.43 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.38 |

| Total | | | | 170.61 | 100.00 |

The synthesis and characterization of various related benzamide and chlorobenzamide derivatives have relied on elemental analysis to confirm their composition. researchgate.netuobaghdad.edu.iqresearchgate.net

Computational and Theoretical Investigations of 3 Amino 4 Chlorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electron distribution and molecular stability of 3-Amino-4-chlorobenzamide.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds like benzamides, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311+G(d,p) and 6-311++G(d,p), have been effectively employed to analyze their electronic properties.

Studies on the related compound 3-chlorobenzamide (B146230) (3CBA) have utilized DFT to compute various electronic parameters. These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic characteristics. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For 3CBA, DFT calculations have been performed in the gas phase as well as in solvents like methanol (B129727) and ethanol (B145695) to understand the effect of the environment on its electronic properties. The computed values for HOMO and LUMO energies help in determining global reactivity descriptors such as electronegativity, chemical hardness, and softness. Natural Bond Orbital (NBO) analysis, another DFT-based method, has been used to explore intramolecular and intermolecular interactions, providing insights into the stability arising from charge delocalization.

Table 1: Global Reactivity Descriptors for 3-chlorobenzamide (B3LYP/6-311++G(d,p))

| Molecular Property | Gas Phase | Methanol | Ethanol |

| HOMO (eV) | -7.2090 | -7.220 | -7.2198 |

| LUMO (eV) | -1.7892 | -1.898 | -1.8972 |

| Energy Gap (eV) | 5.4198 | 5.322 | 5.3226 |

Data sourced from a study on 3-chlorobenzamide.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for the precise determination of molecular geometries. dcu.ie For drug-like molecules, including benzamide (B126) derivatives, these methods can accurately predict bond lengths, bond angles, and dihedral angles. dcu.ie

In a study on p-toluenesulfonyl isocyanate, a related compound, both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311+G(d,p) basis set were used for geometry optimization. researchgate.net The optimized structural parameters obtained from these calculations were found to be in good agreement with experimental data. researchgate.net For 3-chlorobenzamide, DFT calculations have been used to optimize the molecular structure, which is a prerequisite for further calculations of its properties. The optimized geometry of 3CBA revealed that the calculated bond angles for C2-C3-C4, C1-C12-N14, C3-C4-H9, C2-C3-Cl8, and O13-C12-N14 were 121.40°, 116.36°, 120.09°, 119.16°, and 121.98°, respectively, which are in close agreement with the experimental values.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a protein receptor. These methods are instrumental in drug discovery and design.

Ligand-Protein Interaction Studies

Molecular docking studies are performed to predict the binding affinity and orientation of a ligand at the active site of a protein. For benzamide derivatives, docking studies have been conducted to evaluate their potential as inhibitors of various enzymes. For instance, docking studies on 3-chlorobenzamide (3CBA) were performed against ovarian and breast cancer protein markers, such as human Matrix Metalloproteinase-2 (MMP-2) and human progesterone (B1679170) receptors. researchgate.net The results indicated significant binding affinities, comparable to standard drugs.

The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. In the case of 3CBA, docking analysis revealed binding affinities of -6.5 and -6.4 kcal/mol with MMP-2 receptors and -6.0 and -5.7 kcal/mol with human progesterone and allosteric inhibitor receptors, respectively.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding how a flexible molecule like this compound might adopt a specific conformation to bind to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comscribd.com QSAR models use physicochemical properties or theoretical molecular descriptors to predict the activity of new compounds. scribd.com

For a series of N1-(5-chloro-2-pyridyl)-2-{[4-(alkylmethyl)benzoyl]amino}-5-chlorobenzamide analogues, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA), have been conducted to understand the structural features affecting their inhibitory activity against Factor Xa, an anticoagulant target. tandfonline.com These models provide contour maps that indicate where steric bulk or electrostatic charge modifications on the molecule could enhance or decrease biological activity. tandfonline.com The statistical significance of these models is validated through various parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). tandfonline.com

Predictive Models for Biological Activity

Predictive modeling in computational chemistry aims to forecast the biological effects of a molecule, saving significant time and resources in the drug discovery pipeline. For compounds like this compound, several in silico techniques are employed to assess their potential as therapeutic agents.

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as this compound, and a large biological target, typically a protein or enzyme. The goal is to predict the preferred binding orientation and affinity of the ligand to the target. For instance, computational studies on the related compound, 3-chlorobenzamide, have shown its potential as an anticancer agent by docking it against targets like human Matrix Metalloproteinase-2, an enzyme implicated in ovarian cancer. researchgate.net Such studies calculate a binding affinity score, often in kcal/mol, which indicates the stability of the ligand-protein complex. researchgate.net Similarly, derivatives like N-(phenylcarbamothioyl)-4-chloro-benzamide have been docked against checkpoint kinase 1, a receptor relevant to cancer, to evaluate their potential as anticancer drug candidates. jppres.com These predictive models help identify which biological pathways this compound might modulate.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of a molecule. researchgate.net By analyzing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict regions of the molecule that are likely to engage in chemical reactions. researchgate.net The molecular electrostatic potential (MEP) surface, another DFT-derived property, visualizes the charge distribution across the molecule, highlighting areas prone to electrophilic or nucleophilic attack, which is crucial for understanding how the molecule might interact with biological targets. researchgate.net

Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, researchers can turn to ligand-based drug design. This approach relies on the knowledge of other molecules that are known to bind to the target of interest. pharmacyconcepts.in The central idea is that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a key tool in ligand-based design. pharmacyconcepts.in It establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in structural properties (descriptors) across a set of molecules, like different substituted benzamides, affect their activity, a predictive model can be built. nih.govnih.gov These descriptors can include physicochemical properties such as logP (lipophilicity), molecular weight, and electronic properties. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound, and to prioritize which ones to synthesize and test. biointerfaceresearch.com

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. pharmacyconcepts.in By analyzing a set of active compounds, a common pharmacophore can be derived. This pharmacophore acts as a template for designing new molecules, including analogs of this compound, that are likely to be active at the same target. jonuns.com

In Silico ADME/Tox Predictions

Beyond predicting biological activity, computational models are essential for evaluating a compound's potential as a drug. In silico ADME/Tox studies predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule, which are critical factors for its success in clinical trials. pensoft.net

Theoretical Absorption, Distribution, Metabolism, and Excretion Properties

ADME properties determine the bioavailability and persistence of a drug in the body. acs.org Various computational tools and web servers (e.g., SwissADME, pkCSM) are used to predict these characteristics based on the molecule's structure. jppres.comacs.org While specific data for this compound is not extensively published, studies on analogous compounds provide insight into the types of predictions made.

For example, analyses of benzamide derivatives often evaluate parameters such as gastrointestinal (GI) absorption, permeability across cell membranes (like the Caco-2 cell model), and the ability to cross the blood-brain barrier (BBB). jppres.comnih.gov Metabolism predictions focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. acs.org The table below illustrates typical ADME parameters predicted for benzamide derivatives, drawn from studies on related compounds.

| Property | Predicted Value/Classification | Significance | Reference |

| Absorption | |||

| GI Absorption | High | Predicts good absorption from the gut into the bloodstream. | jppres.com |

| Caco-2 Permeability | Variable | Indicates the rate at which the compound can pass through the intestinal wall. | jppres.com |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | No | Suggests the compound is unlikely to cross into the brain, which can be desirable to avoid central nervous system side effects. | jppres.com |

| Volume of Distribution (Vd) | Low (<0.71 L/kg) | Implies the drug tends to remain in the plasma rather than distributing into tissues. | jppres.com |

| Metabolism | |||

| CYP2D6 Substrate | No | Predicts the compound is not metabolized by this major drug-metabolizing enzyme. | |

| CYP3A4 Substrate | No | Predicts the compound is not metabolized by another key drug-metabolizing enzyme. | |

| Excretion | |||

| Total Clearance | Not specified | Relates to the efficiency of removal of the drug from the body. | |

| Half-life (t1/2) | ~3 hours (for a related compound) | The time it takes for the drug concentration in the body to reduce by half. | jppres.com |

| Note: The data in this table is illustrative and based on predictions for related benzamide compounds, not specifically this compound. |

Computational Toxicology Assessments

Predicting potential toxicity early in the drug discovery process is crucial to avoid late-stage failures. biorxiv.org Computational toxicology models, or QSARs for toxicity, use a chemical's structure to predict various toxicological endpoints. marquette.edu These predictions help to flag potentially harmful compounds before they are synthesized. frontiersin.org

Commonly predicted endpoints include mutagenicity (e.g., the AMES test), which assesses the compound's potential to cause genetic mutations, and organ-specific toxicity, such as hepatotoxicity (liver damage). jonuns.com The table below shows examples of toxicological predictions for the related compound 3-chlorobenzamide.

| Toxicity Endpoint | Predicted Result | Significance | Reference |

| AMES Toxicity | No | The compound is predicted to be non-mutagenic. | |

| hERG I Inhibitor | No | Predicts a low risk of cardiotoxicity associated with the hERG potassium channel. | |

| Hepatotoxicity | No (for a related compound) | Predicts a low risk of causing drug-induced liver injury. | jppres.com |

| Oral Rat Acute Toxicity (LD50) | 2.24 mol/kg | Provides an estimate of the lethal dose in rats, indicating the level of acute toxicity. | |

| Max. tolerated dose (human) | 1.026 log mg/kg/day | An estimation of the highest dose that would be tolerated in humans. | |

| Note: The data in this table is illustrative and based on predictions for related benzamide compounds, not specifically this compound. |

Biological and Pharmacological Research on 3 Amino 4 Chlorobenzamide and Its Analogs

Antimicrobial Activity Investigations

The compound 3-Amino-4-chlorobenzamide and its derivatives have been a subject of interest in the search for new antimicrobial agents. guidechem.comguidechem.com Research has explored their potential to combat various microbial pathogens, including bacteria and fungi.

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound and its analogs exert their antimicrobial effects are an area of ongoing investigation. However, several potential pathways have been proposed. One suggested mechanism involves the disruption of microbial cell membranes. vulcanchem.com For instance, in the analog 3-Amino-4-chloro-N-isobutylbenzamide, the isobutyl group is thought to enhance hydrophobic interactions with the cell membrane, leading to its disruption. vulcanchem.com Another avenue of exploration is the interaction with microbial DNA. Some carbazole (B46965) derivatives, a class of compounds that can be related to benzamides, are believed to attach to DNA through electrostatic interactions or intercalation, which could inhibit DNA replication and thus have an antimicrobial effect. mdpi.com Furthermore, some studies have focused on the inhibition of specific microbial enzymes. For example, in silico studies have been conducted to investigate the interaction of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogs with microbial proteins. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound analogs, several structural features have been identified as important for their antimicrobial efficacy.

The nature of the substituent on the amide nitrogen plays a significant role. For example, increasing the hydrophobicity with an isobutyl group, as seen in 3-Amino-4-chloro-N-isobutylbenzamide, has been correlated with enhanced membrane permeability and, consequently, better antimicrobial activity. vulcanchem.com

The core benzamide (B126) structure itself is crucial. Modifications to this core, such as the introduction of a benzimidazole (B57391) ring, have been explored to create novel analogs with potent antimicrobial properties. nih.gov In a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, the presence of a 2-chlorophenyl moiety on the benzimidazole scaffold was found to result in the most effective antimicrobial compound among the synthesized derivatives. nih.gov

| Compound/Analog | Key Structural Feature | Observed Antimicrobial Effect |

| 3-Amino-4-chloro-N-isobutylbenzamide | Isobutyl group on amide nitrogen | Enhanced membrane permeability and antimicrobial activity. vulcanchem.com |

| N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivative with 2-chlorophenyl moiety | 2-chlorophenyl substituent on benzimidazole | Most effective antimicrobial compound in its series. nih.gov |

| N-(1,3,5-trimethylpyrazole-4-yl)-4-chlorobenzamide | Trimethylpyrazole and chloro-substituents | Exhibited weak antibacterial activity. tandfonline.com |

Antitumor and Anticancer Research

The potential of this compound and its derivatives as antitumor and anticancer agents has been another significant area of research. guidechem.comguidechem.com These investigations have delved into the cellular mechanisms of their antineoplastic effects, the inhibitory pathways they target, and the structure-activity relationships that govern their potency.

Cellular Mechanisms of Antineoplastic Effects

Research suggests that this compound analogs can induce apoptosis, or programmed cell death, in cancer cells. One analog, 3-chloroprocainamide (declopramide), and its metabolite, N-acetyl-declopramide, have been shown to inhibit tumor cell growth by inducing DNA strand breaks and apoptosis. nih.gov Another derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7), displayed selective cytotoxicity towards HeLa cervical cancer cells, inducing apoptosis in a manner dependent on mitochondria and caspases. nih.gov This process was preceded by cell cycle arrest in the early M phase and the onset of mitotic catastrophe. nih.gov

Furthermore, some benzamide derivatives have been found to induce cell cycle arrest at the G2/M phase. rsc.org This disruption of the normal cell cycle progression can prevent cancer cells from proliferating.

Inhibitory Pathways and Molecular Targets

The anticancer activity of this compound analogs is linked to their ability to interact with and inhibit specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation.

One key area of investigation is the inhibition of kinases. Preliminary docking studies have suggested that 3-Amino-4-chloro-N-isobutylbenzamide has an affinity for RET kinase, a known target in thyroid cancer. vulcanchem.com Other benzamide derivatives have shown inhibitory activity against enzymes like topoisomerase I and II. rsc.org

Another important target is the progesterone (B1679170) receptor. Molecular docking studies with 3-chlorobenzamide (B146230) have indicated its potential to interact with human progesterone receptors, which are implicated in breast cancer. The same study also explored its interaction with matrix metalloproteinase-2 (MMP-2) receptors, which are involved in ovarian cancer.

The induction of DNA damage is another critical pathway. Some analogs trigger the induction of the histone γ-H2AX marker, a sign of DNA double-strand breaks, which can lead to apoptosis. acs.org

SAR for Antitumor Potency

The structural features of this compound analogs are critical determinants of their antitumor potency. The substitution pattern on the benzamide core significantly influences activity. For instance, the presence of an isobutyl group on the amide nitrogen in 3-Amino-4-chloro-N-isobutylbenzamide was found to enhance cytotoxicity, which correlated with increased membrane permeability and target binding. vulcanchem.com

The nature and position of substituents on the aromatic rings are also crucial. In a series of chalcone (B49325) derivatives linked to a 4-chlorobenzamide (B146232) moiety, the specific substitutions on the chalcone part were found to greatly affect the antiproliferative activity against various cancer cell lines. rsc.org Similarly, for some benzenesulfonamide (B165840) derivatives, the presence of electron-donating groups was generally more beneficial for inhibitory activity towards carbonic anhydrase IX, a target in cancer therapy, than electron-withdrawing groups. rsc.org

| Compound/Analog | Key Structural Feature | Observed Antitumor Effect | Molecular Target/Pathway |

| 3-Amino-4-chloro-N-isobutylbenzamide | Isobutyl group on amide nitrogen | Enhanced cytotoxicity. vulcanchem.com | RET kinase (predicted). vulcanchem.com |

| 3-chloroprocainamide (declopramide) | Chloro and procainamide (B1213733) moieties | Inhibition of tumor cell growth. nih.gov | Induction of DNA strand breaks and apoptosis. nih.gov |

| N-acetyl-declopramide | N-acetylated declopramide | Inhibition of tumor cell growth. nih.gov | Induction of DNA strand breaks and apoptosis. nih.gov |

| N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7) | Pyrazole and thiourea (B124793) moieties | Selective cytotoxicity towards HeLa cells. nih.gov | Mitochondrial and caspase-dependent apoptosis, cell cycle arrest. nih.gov |

| 3-chlorobenzamide | Chloro-substituted benzamide | Predicted binding to cancer-related receptors. | Progesterone and MMP-2 receptors (predicted). |

Other Potential Pharmacological Activities

Beyond their primary applications, this compound and its related benzamide structures have been investigated for a range of other pharmacological effects. These explorations highlight the versatility of the benzamide scaffold in medicinal chemistry.

Benzamide derivatives are a class of compounds extensively studied for their potential biological activities, including anti-inflammatory effects. ontosight.airesearchgate.net Research has shown that these compounds can inhibit inflammatory mediators, suggesting their potential as anti-inflammatory agents. ontosight.aiontosight.ai The anti-inflammatory properties often stem from the ability to modulate key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). rsc.org

Several studies have synthesized and evaluated various benzamide derivatives for their anti-inflammatory capabilities. For instance, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. Certain compounds from this series demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with some showing higher efficacy than the standard drug ibuprofen (B1674241). Another study reported on pyrazolylamide derivatives that showed greater than 70% protection in paw edema tests. researchgate.net Similarly, N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives have also been synthesized and evaluated for their anti-inflammatory potential. scispace.com

The structural features of these derivatives, such as the substituents on the benzamide backbone, play a crucial role in their anti-inflammatory action. ontosight.ai The presence of thiazole (B1198619) and triazole rings in some complex benzamide derivatives is also thought to contribute to potential activity against inflammatory pathways. ontosight.ai

Table 1: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Model/Target | Finding | Reference(s) |

| N-(2-(3,5-dimethoxyphenyl)benzoxazol-5-yl)benzamide derivatives (3d, 3g, 3a) | Carrageenan-induced rat paw edema | Demonstrated significant anti-inflammatory activity (84.09%, 79.54%, and 70.45% respectively) compared to ibuprofen (65.90%). | |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives (3a, 3b, 3d, 3g, 3j, 3k) | COX-2 Inhibition (in vitro) | Potent COX-2 inhibitors with IC50 values ranging from 0.06-0.71 μM. | |

| Pyrazolylamide derivatives (H-J) | Paw edema protection | Found to be competent anti-inflammatory agents with over 70% paw edema protection. | researchgate.net |

| 4-trifluoromethyl-N-[3-t-butyl-1-(2,-4-dinitrophenyl)pyrazol-5-yl]benzamide K | Anti-inflammatory inhibition | Excellent anti-inflammatory agent with 89.4% inhibition compared to sodium diclofenac. | researchgate.net |

The complex structure of this compound analogs suggests they may act as inhibitors or modulators of specific enzymes or receptors. ontosight.ai The benzamide scaffold is found in compounds investigated for enzyme inhibitory activities, which is a key area in the development of drugs for specific enzymatic pathways. ontosight.ai

Research has pointed to the potential of benzamide derivatives to inhibit various enzymes. For example, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is noted for its ability to inhibit certain enzymes, highlighting its potential as a therapeutic agent. guidechem.com In another study, 3-amino-4-chloro benzohydrazide (B10538) was identified as a reversible inhibitor of the horseradish peroxidase (HRP) enzyme and was used to purify it via an affinity column. researchgate.net Chalcone derivatives containing an amide linkage have also been shown to inhibit enzymes like EGFR, topoisomerase I and II, and histone deacetylase (HDAC). rsc.org

In addition to enzyme modulation, benzamide derivatives have been shown to interact with receptor systems. The α7 specific nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride (PNU-282987), demonstrated neuroprotective effects against glutamate-induced excitotoxicity in rat retinal ganglion cells, a process mediated through α7 nAChRs. nih.gov Further research into analogues of this compound led to the identification of eight new inhibitors of the α7 nicotinic receptor and three positive allosteric modulators of the α3β2 nAChR. acs.org

Table 2: Modulation of Enzymes and Receptors by Benzamide Derivatives

| Derivative | Target System | Effect | Reference(s) |

| N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide | Enzymes (unspecified) | Inhibition | guidechem.com |

| 3-amino-4-chloro benzohydrazide | Horseradish Peroxidase (HRP) | Reversible Inhibition | researchgate.net |

| N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride (PNU-282987) | α7 nicotinic acetylcholine receptor (α7 nAChR) | Agonist; Neuroprotection | nih.gov |

| Analogues of PNU-282,987 | α7 nicotinic receptor | Inhibition | acs.org |

| Analogues of PNU-282,987 | α3β2 nicotinic acetylcholine receptor (nAChR) | Positive Allosteric Modulation | acs.org |

| Chalcone/1,3,4-oxadiazole derivatives | EGFR and Src kinase | Inhibition | rsc.org |

Anti-inflammatory Properties of Benzamide Derivatives

Drug Discovery and Development Implications

This compound is a compound with significant implications for the pharmaceutical industry, both as a foundational chemical structure and as a starting point for the creation of new medicines. guidechem.com

This compound is widely recognized for its role as a key intermediate and building block in organic and pharmaceutical synthesis. guidechem.comguidechem.comchemicalbull.com Its chemical structure, featuring an amino group, a chlorine atom, and a benzamide group, makes it a versatile starting material for creating more complex, biologically active compounds. guidechem.comguidechem.com The compound is used in the synthesis of various pharmaceutical intermediates and agrochemicals. guidechem.comguidechem.com

The demand for this compound is largely driven by its application in the pharmaceutical sector, where it serves as a building block for a variety of drugs, including those for treating cancer and infectious diseases. openpr.com Its utility in creating protein degrader building blocks further underscores its importance in modern drug discovery. calpaclab.com The synthesis of other complex molecules, such as 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, an important intermediate for pigments, also starts from related benzoyl chlorides or benzoic acids, demonstrating the core utility of this chemical family. google.com

The inherent biological potential of this compound and its derivatives makes them valuable in the field of drug discovery and development. guidechem.comguidechem.com The core compound itself is reported to have potential antitumor and antimicrobial activities. guidechem.comguidechem.com This has spurred further research and development to explore its full therapeutic potential. openpr.com

The modification of the this compound structure has led to the development of novel compounds with specific therapeutic targets. Research into its derivatives has yielded potential anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.aiontosight.ai For example, N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide is considered a potential therapeutic agent in the development of new drugs. guidechem.com The versatility of the benzamide scaffold allows for the synthesis of a wide range of derivatives, continually opening new avenues for discovering drugs to treat various diseases. ontosight.airesearchgate.net

Supramolecular Chemistry and Solid State Forms of 3 Amino 4 Chlorobenzamide

Crystallographic Studies and Crystal Engineering

No specific crystallographic data for 3-Amino-4-chlorobenzamide has been found in the existing literature. Crystal structure analysis is the primary method for determining the spatial arrangement of atoms within a crystal, which is essential for understanding intermolecular interactions. Without this fundamental data, a detailed discussion of its crystal engineering is not possible.

Hydrogen Bonding Networks in Benzamide (B126) Crystal Structures

While general principles of hydrogen bonding in benzamides are well-established, with the amide and amino groups being potent hydrogen bond donors and the carbonyl oxygen being a primary acceptor, the specific network for this compound is uncharacterized. A related compound, (3-Amino-4-chlorobenzoato)trimethyltin(IV), which is a metal-organic derivative of the corresponding carboxylic acid, has been shown to form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds. nih.gov However, the presence of the bulky trimethyltin (B158744) group significantly alters the crystal packing compared to what would be expected for the simple benzamide.

Halogen Bonding Interactions

The chlorine substituent on the aromatic ring presents the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Studies on other chlorinated organic molecules confirm the role of halogen bonds in directing crystal packing. acs.orgresearchgate.netresearchgate.net However, without a determined crystal structure for this compound, the presence, nature, and role of any such interactions remain purely speculative.

Co-crystallization Strategies and Polymorphism

There is a considerable body of research on the co-crystallization and polymorphism of the related isomer, 4-chlorobenzamide (B146232). rsc.orgresearchgate.netnih.gov It is known to be polymorphic and serves as a model compound for studying how different intermolecular interactions can lead to various crystal forms. researchgate.netnih.gov These studies highlight that compounds capable of forming a variety of robust hydrogen-bonded synthons are often good candidates for co-crystal formation. rsc.org

Design Principles for Cocrystal Formation

The design of cocrystals relies on predictable intermolecular interactions, often involving hydrogen bonds between functional groups like carboxylic acids and amides. nih.gov For this compound, the primary amine and amide groups would be the key sites for forming supramolecular synthons with suitable co-formers.

Impact of Polymorphism on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystal structure, can have a profound impact on physical properties such as melting point, solubility, and stability. While many benzamide derivatives exhibit polymorphism, no polymorphs of this compound have been reported in the literature.

Environmental Impact and Degradation Studies of 3 Amino 4 Chlorobenzamide

Environmental Fate and Persistence Assessment

Biodegradation Pathways

Specific biodegradation pathways for 3-Amino-4-chlorobenzamide have not been detailed. However, insights can be drawn from studies on structurally similar compounds. The biodegradation of chlorinated aromatic compounds is a subject of significant research. For instance, 3-chlorobenzoate (B1228886) (3-CBA) is known to be degraded by various bacteria through pathways involving intermediates like (chloro-)catechol, which are then channeled into central metabolism. nih.gov

Another relevant area of study involves amidase enzymes, which are capable of hydrolyzing the amide bond. A novel amidase from Ochrobactrum sp. TCC-2 has been shown to hydrolyze amide bonds in the antimicrobial triclocarban (B27905) and its dehalogenated congeners, breaking them down into more biodegradable chloroaniline or aniline (B41778) products. researchgate.net This suggests that a potential biodegradation pathway for this compound could involve the enzymatic hydrolysis of its amide group. Furthermore, bacteria of the genus Aminobacter have demonstrated the ability to mineralize 2,6-dichlorobenzamide (B151250) (BAM), a persistent metabolite of the herbicide dichlobenil, using it as a sole source of carbon and nitrogen. acs.orgasm.org This points to the possibility of microbial communities possessing the enzymatic machinery to degrade chlorinated benzamides.

Photodegradation Mechanisms

The general mechanism for the photodegradation of chloroaromatic compounds can involve the homolytic scission (breaking) of the carbon-chlorine bond upon absorption of UV radiation. scispace.com This creates a radical species that can undergo further reactions. For this compound, it is plausible that photodegradation could proceed through the cleavage of the C-Cl bond or transformations involving the amino and amide functional groups.

Ecotoxicological Implications

The ecotoxicological profile of this compound indicates potential hazards to aquatic organisms. While some sources state it contains no substances known to be hazardous to the environment or non-degradable in wastewater treatment plants thermofisher.com, specific toxicity data suggests otherwise.

Toxicity data indicates a median lethal concentration (LC50) for the fish species Danio rerio (zebrafish) of 121 mg/L over a 96-hour exposure. echemi.com For microorganisms in activated sludge, the EC10—the concentration causing a 10% reduction in a measured effect, such as respiration rate—is 323 mg/L. echemi.com

| Organism | Test | Endpoint | Value | Exposure Time | Source |

|---|---|---|---|---|---|

| Danio rerio (Zebrafish) | LC50 | Mortality | 121 mg/L | 96 h | echemi.com |

| Activated Sludge Microorganisms | EC10 | Respiration Rate | 323 mg/L | - | echemi.com |

Assessment of Environmental Risk

A comprehensive environmental risk assessment for this compound is hampered by the lack of data on its persistence and long-term effects. However, the available acute toxicity data for fish suggests that the compound can be harmful to aquatic life at sufficient concentrations. echemi.com The related compound, 3-amino-4-chlorobenzoic acid, carries a GHS classification of H411: "Toxic to aquatic life with long lasting effects," which indicates that structurally similar chemicals may pose a significant environmental risk. nih.gov Precautionary statements in safety data sheets advise against letting the chemical enter the environment. aliyuncs.com The combination of known aquatic toxicity and unknown environmental persistence necessitates careful handling and disposal to mitigate potential environmental risks.

Bioremediation Potential

The potential for bioremediation of sites contaminated with this compound can be inferred from research on analogous compounds. The discovery of bacteria that can degrade persistent chlorinated molecules like 2,6-dichlorobenzamide (BAM) is promising. asm.org The bacterium Aminobacter sp. MSH1, for instance, can effectively mineralize BAM, even at the low concentrations typically found in contaminated groundwater. acs.orgasm.org This suggests that priming strategies, where specific degrading bacteria are introduced to a contaminated environment, could be a viable remediation approach. acs.org Additionally, the broad substrate specificity of some amidase enzymes, which can hydrolyze amide bonds in various herbicides and insecticides, indicates that microorganisms expressing such enzymes could be useful for bioremediation applications involving this compound. researchgate.net

Waste Management and Disposal Research

Research into specific degradation technologies for this compound waste is limited. Current best practices for its disposal are guided by general principles for hazardous chemical waste.

According to safety regulations, this compound is classified as a hazardous waste. thermofisher.com Chemical waste generators are required to determine the appropriate hazardous waste classification and must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification. fishersci.com

Key disposal guidelines include:

Disposing of the contents and container to an approved waste disposal plant. fishersci.comthermofisher.com

Avoiding discharge into drains. fishersci.com

Disposing of the container at a hazardous or special waste collection point. thermofisher.com

Utilizing a licensed professional waste disposal service to manage this material.

These measures are designed to prevent the release of the compound into the environment, where it could pose a risk to aquatic ecosystems.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in 3-Amino-4-chlorobenzamide Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds like this compound. These computational tools offer the potential to dramatically accelerate the pace of discovery and optimization.

Predictive Modeling and Virtual Screening:

Data Analysis and Hypothesis Generation: